N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-3-carboxamide
Description
N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorophenyl group, a thiazole ring, an oxane ring, and a pyrazole carboxamide moiety. Its distinct chemical structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S/c19-12-2-1-3-13(20)16(12)15-10-27-18(21-15)22-17(25)14-4-7-24(23-14)11-5-8-26-9-6-11/h1-4,7,10-11H,5-6,8-9H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSUPWCYLZLFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=CC(=N2)C(=O)NC3=NC(=CS3)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the difluorophenyl group. The oxane ring is then incorporated, and finally, the pyrazole carboxamide moiety is added. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, leading to a variety of derivatives.
Scientific Research Applications
N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]-1-(oxan-4-yl)pyrazole-3-carboxamide: shares similarities with other thiazole and pyrazole derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups and rings, which confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
